molecular formula C17H10Cl2N2OS B5438020 (E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile

(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile

Cat. No.: B5438020
M. Wt: 361.2 g/mol
InChI Key: LXZIWNXEANUHCB-IZZDOVSWSA-N
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Description

(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile is a synthetic organic compound that belongs to the class of thiazole derivatives Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Dichlorophenyl Group: The 2,4-dichlorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable dichlorobenzene derivative.

    Formation of the Prop-2-enenitrile Moiety: The prop-2-enenitrile moiety can be formed through a Knoevenagel condensation reaction between an aldehyde and a nitrile compound in the presence of a base.

    Coupling of the Methylfuran Group: The final step involves coupling the methylfuran group to the thiazole ring through a suitable cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine or amide.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions for substitution reactions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Amines or amides.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. The presence of the thiazole ring is particularly significant, as thiazole derivatives are known to exhibit a wide range of biological activities.

Medicine

In medicinal chemistry, this compound may be investigated as a potential drug candidate. Its structure suggests it could interact with various biological targets, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound may find applications as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its unique structure allows for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or other proteins, leading to various biological effects. The dichlorophenyl and methylfuran groups may enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Similar Compounds

    (E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile: Similar structure but lacks the methylfuran group.

    (E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(2-thienyl)prop-2-enenitrile: Contains a thiophene ring instead of a furan ring.

    (E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enenitrile: Contains a methylphenyl group instead of a methylfuran group.

Uniqueness

The presence of the methylfuran group in (E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile distinguishes it from other similar compounds. This unique structural feature may confer specific biological activities or chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

(E)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl2N2OS/c1-10-2-4-13(22-10)6-11(8-20)17-21-16(9-23-17)14-5-3-12(18)7-15(14)19/h2-7,9H,1H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXZIWNXEANUHCB-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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